molecular formula C10H8ClF3O2 B1398686 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid CAS No. 1036395-80-8

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B1398686
CAS No.: 1036395-80-8
M. Wt: 252.62 g/mol
InChI Key: UCIFEZHKSFPXMY-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chloro-4-(trifluoromethyl)benzene.

    Friedel-Crafts Alkylation: This intermediate undergoes a Friedel-Crafts alkylation reaction with propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of new functional groups on the phenyl ring.

Scientific Research Applications

3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(4-Trifluoromethylphenyl)propanoic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid

Comparison: 3-(3-Chloro-4-(trifluoromethyl)phenyl)propanoic acid is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction conditions, and applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

3-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIFEZHKSFPXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1N NaOH solution was added to a stirred solution of ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)propanoate (I-85b: 4.8 g, 17.8 mmol) in ethanol and the resulting mixture was stirred at room temperature for 1 hour. The reaction was monitored by TLC (2% ethyl acetate in hexane). The reaction mixture was concentrated under reduced pressure, quenched with ice, acidified with 1N HCl and extracted with DCM (2×150 mL). The organic layer was dried over Na2SO4 and concentrated under reduced pressure to afford the product 4.2 g (97.6%).
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Yield
97.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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